molecular formula C12H14O3 B1611522 Ethyl 3-(4-formylphenyl)propanoate CAS No. 445483-72-7

Ethyl 3-(4-formylphenyl)propanoate

Cat. No.: B1611522
CAS No.: 445483-72-7
M. Wt: 206.24 g/mol
InChI Key: KMLCMKXDMYDBMX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formylphenyl)propanoate is an organic compound with the molecular formula C12H14O3. It belongs to the class of esters and is characterized by the presence of an ethyl ester group attached to a 3-(4-formylphenyl)propanoate moiety. This compound is primarily used in research and development and is not intended for medicinal or household use .

Scientific Research Applications

Ethyl 3-(4-formylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

According to the safety data sheet, Ethyl 3-(4-formylphenyl)propanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Mechanism of Action

Target of Action

Ethyl 3-(4-formylphenyl)propanoate is a small molecule that primarily targets Carbonic Anhydrase 1 and 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its targets, carbonic anhydrase 1 and 2 . The interaction between the compound and these enzymes may result in changes to their function, potentially influencing various physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin, eyes, and clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-formylphenyl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(4-formylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-formylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-(4-formylphenyl)propanoate can be compared with other similar compounds, such as:

These compounds share similar structural features but exhibit different chemical reactivities and applications due to the varying functional groups attached to the phenyl ring.

Properties

IUPAC Name

ethyl 3-(4-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCMKXDMYDBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479083
Record name ETHYL 3-(4-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445483-72-7
Record name ETHYL 3-(4-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-iodobenzaldehyde (0.116 g, 0.5 mmol), acrolein diethylacetal (0.3 mL, 1.5 mmol), tetra-n-butylammonium chloride (0.139 g, 0.5 mmol) and triethylamine in anhydrous dimethylformamide (2 mL), palladium acetate (0.003 g, 0.015 mmol) was added. The reaction mixture was heated at 90° C. and stirred for 16 h. The reaction mixture was diluted with 2 N hydrochloric acid and extracted with diethyl ether. The solvent was evaporated in vacuo to leave a residue which was purified by column chromatography (silica gel) employing 1-5% ethyl acetate in hexane as eluents to obtain 3-(4-formyl-phenyl)-propionic acid ethyl ester (0.734 g).
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.003 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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